molecular formula C15H26O B083267 10-epi-gamma-Eudesmol CAS No. 15051-81-7

10-epi-gamma-Eudesmol

Cat. No.: B083267
CAS No.: 15051-81-7
M. Wt: 222.37 g/mol
InChI Key: WMOPMQRJLLIEJV-DOMZBBRYSA-N
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Description

10-epi-gamma-Eudesmol: is a naturally occurring sesquiterpenoid alcohol found in various essential oils. It is known for its distinctive aromatic properties and is often used in the fragrance and flavor industries. The compound has a molecular formula of C15H26O and a molecular weight of 222.37 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-epi-gamma-Eudesmol typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenoids. The reaction conditions often require the presence of specific enzymes or catalysts to facilitate the cyclization process. For example, the use of acidic catalysts can promote the formation of the eudesmane skeleton, which is a key structural feature of this compound .

Industrial Production Methods

Industrial production of this compound is generally achieved through the extraction and purification from natural sources, such as essential oils of certain plants. The extraction process involves steam distillation followed by fractional distillation to isolate the compound. Advanced chromatographic techniques, such as gas chromatography and high-performance liquid chromatography , are also employed to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

10-epi-gamma-Eudesmol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)

Major Products

Scientific Research Applications

10-epi-gamma-Eudesmol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its role in plant defense mechanisms and its interaction with various enzymes.

    Medicine: Investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the formulation of fragrances, flavors, and cosmetics.

Mechanism of Action

The mechanism of action of 10-epi-gamma-Eudesmol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

10-epi-gamma-Eudesmol is often compared with other sesquiterpenoids such as:

    Gamma-Eudesmol: Similar in structure but differs in the stereochemistry of the hydroxyl group.

    Alpha-Eudesmol: Another isomer with different biological activities.

    Beta-Eudesmol: Known for its distinct aromatic properties and uses in different industries.

The uniqueness of this compound lies in its specific stereochemistry, which influences its biological activity and industrial applications .

Properties

IUPAC Name

2-[(2R,4aS)-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12,16H,5-10H2,1-4H3/t12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOPMQRJLLIEJV-DOMZBBRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(CCC2(CCC1)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C[C@@H](CC[C@@]2(CCC1)C)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15051-81-7
Record name epi-Eudesmol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015051817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name epi-eudesmol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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